

# An In-depth Technical Guide on BAY x 3702 (Repinotan)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Repinotan hydrochloride |           |
| Cat. No.:            | B057086                 | Get Quote |

#### Introduction

BAY x 3702, also known as Repinotan, is a potent and selective full agonist of the serotonin 5-HT1A receptor.[1][2][3][4] Developed by Bayer, this aminomethylchroman derivative has been extensively investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke and traumatic brain injury.[5][6] Repinotan readily crosses the blood-brain barrier, allowing for rapid distribution to the central nervous system.[2][7] While it showed promise in preclinical studies, its development for stroke was halted after Phase II/III clinical trials did not demonstrate sufficient efficacy.[2][6][8] However, research into its other potential applications, such as counteracting opioid-induced respiratory depression, has continued.[2]

#### **Pharmacology and Mechanism of Action**

Repinotan's primary mechanism of action is as a high-affinity, selective, and full agonist at the 5-HT1A receptor subtype.[1][2][3] Its neuroprotective effects are believed to be mediated through several interconnected pathways initiated by the activation of this receptor.

The binding of Repinotan to both presynaptic and postsynaptic 5-HT1A receptors leads to the activation of G protein-coupled inwardly rectifying potassium (K+) channels.[2][8][9] This results in neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[2][8][9] This reduction in glutamate-induced excitotoxicity is a key aspect of its neuroprotective effect.[10]



Beyond this primary mechanism, Repinotan has been shown to influence several downstream signaling cascades and cellular processes:

- Anti-apoptotic Pathways: Repinotan has been reported to activate the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway.[1][4] It also affects the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3 through MAPK and PKCα signaling.[8][9][11]
- Neurotrophic Factor Modulation: The compound has been shown to increase the release of the neurite extension factor S-100 beta and Nerve Growth Factor (NGF).[1][8][9][11][12]
- Dopaminergic System Modulation: Repinotan increases the activity of dopamine neurons in the ventral tegmental area and dopamine release in the medial prefrontal cortex.[2]

The following diagram illustrates the proposed signaling pathway of Repinotan.



Click to download full resolution via product page

Caption: Proposed signaling pathway of Repinotan (BAY x 3702).

## Quantitative Data Binding Affinities (Ki values)

Repinotan demonstrates high affinity for the 5-HT1A receptor and lower affinity for other receptor types.



| Receptor        | Tissue Source    | Ki (nM)  |
|-----------------|------------------|----------|
| 5-HT1A          | Calf Hippocampus | 0.19[13] |
| Rat Cortex      | 0.25[13]         |          |
| Human Cortex    | 0.25[13]         | _        |
| Rat Hippocampus | 0.59[13]         | _        |
| 5-HT7           | -                | 6[13]    |
| α1-adrenergic   | -                | 6[13]    |
| α2-adrenergic   | -                | 7[13]    |
| 5-HT1D          | -                | 36[13]   |
| Dopamine D2     | -                | 48[13]   |
| Dopamine D4     | -                | 91[13]   |
| Sigma sites     | -                | 176[13]  |
| 5-HT2C          | -                | 310[13]  |

## **Efficacy in Animal Models of Stroke and Traumatic Brain Injury**

Repinotan has shown significant neuroprotective efficacy in various animal models.



| Model                                            | Administration          | Dose                  | Timing of<br>Administration | Effect (Infarct<br>Volume<br>Reduction) |
|--------------------------------------------------|-------------------------|-----------------------|-----------------------------|-----------------------------------------|
| Permanent<br>Middle Cerebral<br>Artery Occlusion | Intravenous<br>Bolus    | 3 μg/kg               | -                           | 73%[14]                                 |
| Intravenous<br>Infusion                          | 3 μg/kg/hour            | -                     | 65%[14]                     |                                         |
| Intravenous<br>Infusion                          | 10 μg/kg/hour           | -                     | 65%[14]                     |                                         |
| Intravenous<br>Infusion                          | 10 μg/kg/hour           | Delayed by 5<br>hours | 43%[14]                     |                                         |
| Transient Middle<br>Cerebral Artery<br>Occlusion | Intravenous<br>Infusion | 10 μg/kg/hour         | Immediately after occlusion | 97%[14]                                 |
| Intravenous<br>Infusion                          | 10 μg/kg/hour           | Delayed by 5<br>hours | 81%[14]                     |                                         |
| Acute Subdural<br>Hematoma                       | Intravenous<br>Infusion | 3 μg/kg/hour          | -                           | 65%[14]                                 |
| Intravenous<br>Infusion                          | 10 μg/kg/hour           | -                     | 65%[14]                     |                                         |
| Intravenous<br>Infusion                          | 3 μg/kg/hour            | Delayed by 5<br>hours | 54%[14]                     |                                         |

**Pharmacokinetic Parameters** 

| Parameter           | Species       | Value                |
|---------------------|---------------|----------------------|
| Half-life (t1/2)    | Rat           | 0.6 hours[13]        |
| Rhesus Monkey       | 0.4 hours[13] |                      |
| Blood-Brain Barrier | -             | Freely crosses[2][7] |



## **Experimental Protocols Animal Models of Stroke and Traumatic Brain Injury**

The neuroprotective effects of Repinotan were evaluated in established animal models of focal cerebral ischemia and traumatic brain injury.

- Permanent Middle Cerebral Artery Occlusion (pMCAO): This model involves the permanent blockage of the middle cerebral artery, leading to a consistent and reproducible infarct in the brain. The efficacy of Repinotan was assessed by administering it as a triple bolus injection or a continuous intravenous infusion.[14]
- Transient Middle Cerebral Artery Occlusion (tMCAO): In this model, the middle cerebral
  artery is temporarily occluded and then reperfused, mimicking the conditions of some human
  strokes. Repinotan was administered immediately after occlusion or with a delay to evaluate
  its therapeutic window.[14]
- Acute Subdural Hematoma: This model of traumatic brain injury involves the induction of a hematoma in the subdural space. The neuroprotective effect of Repinotan was quantified by the reduction in infarct volume.[14]

The following diagram outlines a general experimental workflow for these animal studies.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo neuroprotection studies.

### **In Vitro Apoptosis Assays**

#### Foundational & Exploratory





The anti-apoptotic effects of Repinotan were investigated in primary neuronal cultures.

- Cell Culture: Primary cultures of hippocampal and cortical neurons were established.[15]
- Induction of Apoptosis: Apoptosis was induced using agents like staurosporine (25 nM) or through serum deprivation.[12][15]
- Treatment: Neurons were pretreated with varying concentrations of Repinotan (e.g., 50 pM to 1 μM).[15]
- Assessment of Apoptosis: Cell death was analyzed 24 hours later by measuring the release
  of lactate dehydrogenase (LDH), observing the formation of apoptotic bodies, and detecting
  DNA fragmentation.[15]
- Antagonist Studies: The specificity of the 5-HT1A receptor-mediated effect was confirmed by co-administration with a selective antagonist, such as WAY-100635.[15]

The workflow for these in vitro experiments is depicted below.





Click to download full resolution via product page

Caption: Workflow for in vitro apoptosis assays.

#### **Electrophysiological Studies**

The effects of Repinotan on neuronal firing were assessed using electrophysiological techniques.

Preparation: Studies were conducted on anesthetized rats.



- Recording: Single-unit recordings were taken from dorsal raphe 5-HT neurons and dorsal hippocampus CA3 pyramidal neurons.[16]
- Drug Administration: Repinotan was applied via microiontophoresis or administered systemically.[16][17]
- Outcome Measures: The primary outcome was the change in the firing rate of the neurons.
- Antagonist Confirmation: The involvement of the 5-HT1A receptor was confirmed by administering the antagonist WAY 100635, which reversed the effects of Repinotan.[16][17]

#### **Clinical Trials Overview**

Repinotan progressed to Phase II and III clinical trials for the treatment of acute ischemic stroke and traumatic brain injury.[6]

- Phase II (BRAINS Study): A randomized, double-blind, placebo-controlled study evaluated
  the safety, tolerability, and dose of Repinotan in patients with acute ischemic stroke.[18]
  Patients received a continuous intravenous infusion of 0.5, 1.25, or 2.5 mg/day for 72 hours,
  initiated within six hours of symptom onset.[18] The drug was generally well-tolerated, with
  headache being the most common adverse event.[18] While not statistically significant, a
  trend towards better outcomes was observed in the 1.25 mg/day dose group.[18]
- Phase II (Traumatic Brain Injury): A study in patients with severe traumatic brain injury showed that Repinotan (0.5, 1.25, or 2.50 mg/day for 7 days) had no apparent adverse effects on intracranial pressure or hemodynamic parameters.[3]
- Phase III: Despite the promising preclinical data and acceptable safety profile, subsequent clinical trials failed to demonstrate sufficient efficacy to warrant further development for acute stroke.[2][8]

### Conclusion

BAY x 3702 (Repinotan) is a well-characterized 5-HT1A receptor full agonist with potent neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury. Its mechanism of action involves the modulation of neuronal excitability, inhibition of apoptosis, and influence on neurotrophic factors. While it demonstrated a favorable safety and tolerability



profile in clinical trials, it ultimately did not show significant efficacy in improving outcomes for patients with acute ischemic stroke. Nevertheless, the extensive research on Repinotan has contributed significantly to the understanding of the role of the 5-HT1A receptor in neuroprotection and continues to be a valuable reference compound in pharmacological studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Repinotan Wikipedia [en.wikipedia.org]
- 3. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repinotan | C21H24N2O4S | CID 198757 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Repinotan Bayer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of repinotan in healthy and brain injured animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. A Review of the Neuroprotective Properties of the 5-HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repinotan, A 5-HT1A agonist, in the treatment of acute ischemic stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor agonist Bay x 3702 inhibits apoptosis induced by serum deprivation in cultured neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repinotan\_±"¼Û/¼Û¸ñ/ĐÔÄܲÎÊý/ͼ, ÃÀ¹ú/TargetMol\_ÉúÎïÆ÷²ÄÍø [bio-equip.com]



- 14. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-HT1A receptor agonist BAY x 3702 prevents staurosporine-induced apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Full agonistic properties of BAY x 3702 on presynaptic and postsynaptic 5-HT1A receptors electrophysiological studies in the rat hippocampus and dorsal raphe PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo actions of the selective 5-HT1A receptor agonist BAY x 3702 on serotonergic cell firing and release PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on BAY x 3702 (Repinotan)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057086#bay-x-3702-repinotan-original-research-papers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





